molecular formula C12H15N3O4 B1396380 Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate CAS No. 1306738-39-5

Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate

Cat. No.: B1396380
CAS No.: 1306738-39-5
M. Wt: 265.26 g/mol
InChI Key: ACGUJUVGSGTMAT-UHFFFAOYSA-N
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Description

Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate is a complex organic compound that features a morpholine ring attached to a pyrimidine moiety, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the condensation of a morpholine derivative with a pyrimidine precursor, followed by esterification to introduce the propanoate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and cellular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyrimidine rings play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone: This compound shares a similar core structure but differs in the functional groups attached.

    5-Amino-pyrazoles: These compounds also feature heterocyclic rings and are used in similar applications.

Uniqueness

Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-18-11(17)6-10(16)9-7-13-12(14-8-9)15-2-4-19-5-3-15/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUJUVGSGTMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=C(N=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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